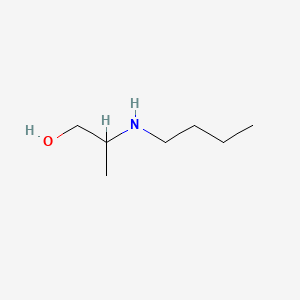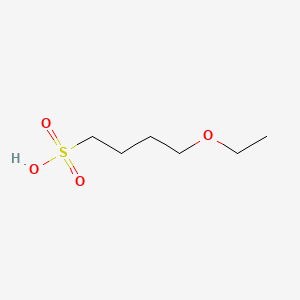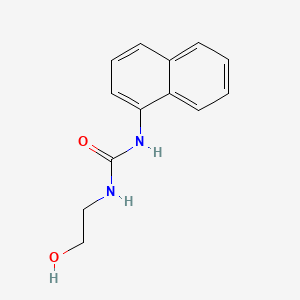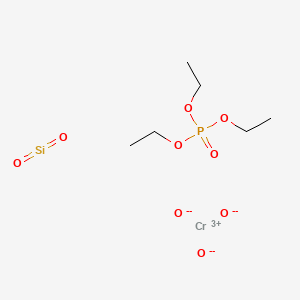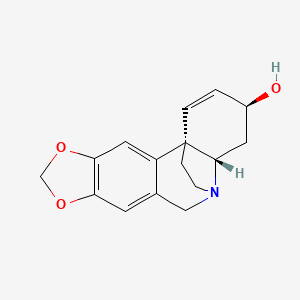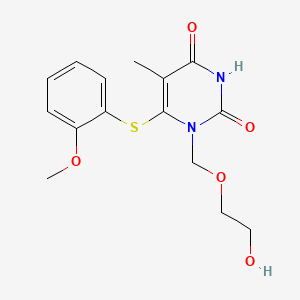
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a thymine base modified with hydroxyethoxy and methoxyphenylthio groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves several steps:
Starting Materials: The synthesis begins with thymine, which is a pyrimidine base.
Hydroxyethoxy Methylation: The first step involves the introduction of a hydroxyethoxy methyl group to the thymine base. This can be achieved through a reaction with ethylene glycol and formaldehyde under acidic conditions.
Methoxyphenylthio Substitution: The next step involves the substitution of a hydrogen atom on the thymine base with a methoxyphenylthio group. This can be done using a thiol reagent such as 2-methoxyphenylthiol in the presence of a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxyphenylthio group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group can be replaced by other nucleophiles such as amines or halides.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound can be studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: It may have potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs used in chemotherapy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy and methoxyphenylthio groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can be compared with other similar compounds, such as:
Acyclovir: A nucleoside analog used as an antiviral agent. Both compounds share structural similarities but differ in their specific functional groups and biological activities.
Zidovudine: Another nucleoside analog used in the treatment of HIV. It has a different mechanism of action and molecular structure compared to this compound.
Ganciclovir: Used to treat cytomegalovirus infections. It has a similar nucleoside structure but different substituents that confer distinct biological properties.
The uniqueness of this compound lies in its specific combination of hydroxyethoxy and methoxyphenylthio groups, which may impart unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
125056-63-5 |
|---|---|
Molekularformel |
C15H18N2O5S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-(2-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-8-7-18)14(10)23-12-6-4-3-5-11(12)21-2/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
InChI-Schlüssel |
UWJSDUZCLIJBEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


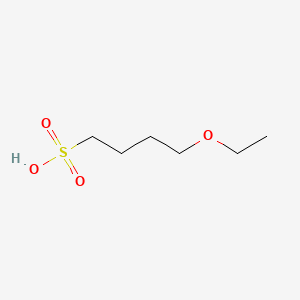
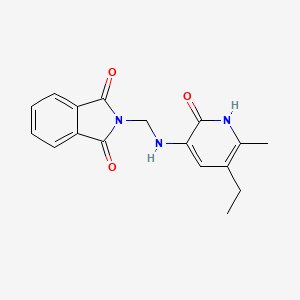
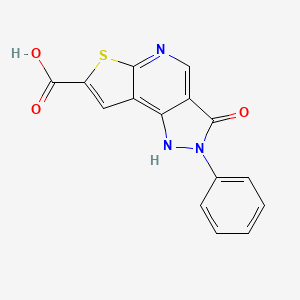
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)

